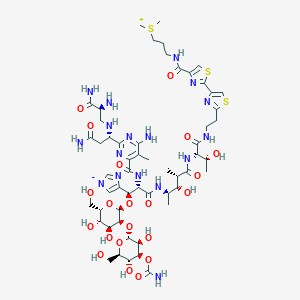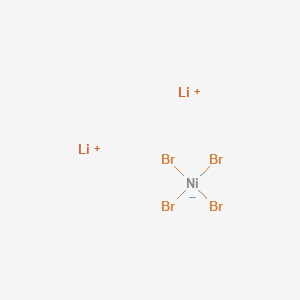
双(2-乙氧基乙基)己二酸酯
描述
Bis(2-ethoxyethyl) adipate is a compound with the molecular formula C14H26O6 . It is also known by other names such as Bis(2-ethoxyethyl)adipate, Hexanedioic acid, bis(2-ethoxyethyl) ester, and Bis(2-ethoxyethyl) hexanedioate .
Synthesis Analysis
Bis-2-ethylhexyl adipate, one of the most commonly used adipates, has been prepared with a biocatalytic route under vacuum in order to remove water produced by the esterification or with acidic ionic liquid catalysis . The synthesis of adipic acid involves the green hydrogen peroxide oxidation of cyclohexene and 2-ethylhexanol through sodium borohydride reduction of 2-ethylhexanal under phase transfer catalysis conditions .Molecular Structure Analysis
The IUPAC name for Bis(2-ethoxyethyl) adipate is bis(2-ethoxyethyl) hexanedioate . The InChI representation is InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 . The Canonical SMILES representation is CCOCCOC(=O)CCCCC(=O)OCCOCC .Chemical Reactions Analysis
The synthesis of Bis(2-ethoxyethyl) adipate involves an esterification reaction . The reaction is reversible and the equilibrium can be shifted towards the desired ester by employing a huge excess of alcohol or removing water .Physical And Chemical Properties Analysis
Bis(2-ethoxyethyl) adipate has a molecular weight of 290.35 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 15 .科学研究应用
Plasticizer for Polyvinyl Chloride-Vinyl Acetate Copolymer : N-acyl derivatives of bis(2-alkoxyethyl) amines, which include N,N-bis(2-ethoxyethyl) adipate, have been used as plasticizers in polyvinyl chloride-vinyl acetate copolymer. They have shown compatibility and low-temperature properties comparable to traditional adipate plasticizers, with lower volatility and in some cases, better thermal stability (Mod, Magne, & Skau, 1964).
Food Product Safety : Research has been conducted to determine the presence of bis(2-ethylhexyl) adipate in food products, particularly in high-fat foods like cheese. This is significant as it relates to the migration of plasticizers from packaging materials into food (Nerín, Gancedo, & Cacho, 1992).
Chemical Analysis Techniques : Solid-phase microextraction and gas chromatography-mass spectrometry have been employed to determine di(2-ethyl hexyl) adipate in immersed plastic solutions. This showcases the analytical applications of Bis(2-ethoxyethyl) adipate in assessing the presence of plasticizers in various environments (Yang, 2003).
Synthesis and Characterization of Coordination Polymers : Bis(2-ethoxyethyl) adipate has been used in the synthesis of novel coordination polymers. These polymers have potential applications in various fields, including materials science (Liao, Cheng, Tsai, & Yang, 2002).
Biodegradable Lubricants : A sustainable process for synthesizing bis(2-ethylbutyl) adipate and bis(2-ethylbutyl) sebacate has been developed, which is significant for the production of biodegradable lubricants. This highlights the role of Bis(2-ethoxyethyl) adipate in creating environmentally friendly products (Serrano‐Arnaldos et al., 2020).
Environmental and Health Safety : The impact of Bis(2-ethoxyethyl) adipate on environmental and human health has been a subject of study, particularly in its role as a plasticizer in various products and its potential for migration into food and the environment (Huff, 1982).
Green Cold-resistant Plasticizers : Research has been conducted on the development of green cold-resistant bio-based plasticizers, demonstrating potential alternatives to traditional plasticizers like bis(2-ethylhexyl)adipate, which are less environmentally friendly (Liu et al., 2021).
Phthalates and Adipates in Food Packaging Materials : Studies have been conducted on the determination of various phthalates and adipates, including Bis(2-ethoxyethyl) adipate, in food packaging materials. This research is crucial for understanding the migration of these compounds into food and assessing consumer safety (Tao, 2010).
属性
IUPAC Name |
bis(2-ethoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEMMCIKSMMBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCCCC(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059371 | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethoxyethyl) adipate | |
CAS RN |
109-44-4 | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI(2-ETHOXYETHYL)ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)





![Dibenzo[a,g]coronene](/img/structure/B86633.png)


![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
